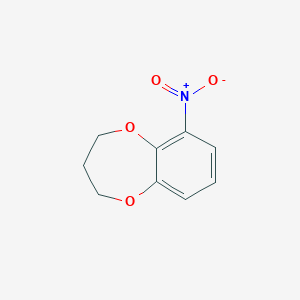

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Description

Contextualization of Benzodioxepine Derivatives in Modern Organic and Medicinal Chemistry Research

The benzodioxepine framework, a bicyclic system featuring a benzene (B151609) ring fused to a seven-membered dioxepine ring, is a recognized scaffold in medicinal chemistry. nih.gov Derivatives of this structure are noted for a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antidepressant, and neuroprotective properties. nih.gov For instance, certain substituted 3,4-dihydro-2H-1,5-benzodioxepins have been identified as a novel class of β-adrenergic stimulants with potential as bronchial dilators. cdnsciencepub.com

Similarly, the related 1,5-benzodiazepine structure is a cornerstone in the development of therapeutic agents, known for anticonvulsant, anti-inflammatory, and sedative activities. nih.govmdpi.com The structural similarities and shared synthetic precursors highlight the general importance of these fused heterocyclic systems in the quest for new bioactive compounds. The versatility of these core structures allows for extensive functionalization, enabling chemists to modulate their pharmacological profiles. nih.govnih.gov This established significance provides a strong foundation for the synthesis and investigation of new analogues, including nitro-substituted variants.

Rationale for Focused Investigation on the Nitro-Substituted 3,4-dihydro-2H-1,5-benzodioxepine Core

The introduction of a nitro (–NO2) group onto an aromatic ring is a strategic decision in synthetic and medicinal chemistry. The nitro group is a powerful electron-withdrawing group, a characteristic that profoundly influences a molecule's reactivity and electronic properties. nih.govmdpi-res.com This feature is crucial for several reasons:

Modulation of Reactivity: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution (SNAr) reactions. This altered reactivity opens up distinct synthetic pathways for further molecular elaboration.

Synthetic Intermediate: The nitro group is a versatile functional handle. mdpi-res.com It can be readily reduced to an amino group (–NH2), providing a key precursor for the synthesis of a wide range of other derivatives, such as amides, sulfonamides, and ureas. This transformation is fundamental in building molecular complexity and accessing new chemical space. svedbergopen.com For example, the reduction of a nitro group is a common strategy to produce amino-benzodioxepine derivatives, which can then be further modified.

Influence on Biological Activity: In drug design, the nitro group can act as both a pharmacophore and a toxicophore. nih.gov Its presence can enhance interactions with biological targets, such as proteins, due to its electronic and polarity effects. researchgate.net Nitroaromatic compounds are found in various pharmaceuticals with activities including antimicrobial and antiparasitic effects. nih.gov The group's ability to trigger redox reactions within cells is a known mechanism for the antimicrobial action of some nitro-containing drugs. nih.govresearchgate.net However, its inclusion is carefully considered due to potential toxicity. svedbergopen.com

Therefore, the focused investigation on the 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine core is driven by its potential as a highly valuable intermediate for creating libraries of novel compounds for biological screening and as a tool for studying structure-activity relationships.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

Current research primarily positions this compound as a building block in multi-step synthetic sequences rather than an end-product with direct applications. Its synthesis is typically achieved through the nitration of a pre-formed 3,4-dihydro-2H-1,5-benzodioxepine ring.

The primary utility of this compound lies in the synthetic transformations of its nitro group. A key reaction is its catalytic hydrogenation to yield 6-amino-3,4-dihydro-2H-1,5-benzodioxepine. This amino derivative serves as a more versatile intermediate for subsequent functionalization.

Despite its role as a precursor, the publicly available research specifically detailing the synthesis, characterization, and reaction optimization for this compound itself is limited. This points to several knowledge gaps:

Optimized Synthesis: While general nitration and reduction procedures for analogous compounds are known, detailed studies optimizing these reactions specifically for the 3,4-dihydro-2H-1,5-benzodioxepine core are not extensively documented. This includes reaction conditions, catalyst selection for reduction, and purification strategies to maximize yield and purity.

Expanded Reactivity Profile: Beyond reduction, a comprehensive exploration of the reactivity of the nitro-substituted ring is lacking. For example, detailed studies on its susceptibility to nucleophilic aromatic substitution or further electrophilic substitutions under forcing conditions could reveal novel synthetic routes.

Physicochemical Characterization: A complete and publicly verified dataset of its physicochemical and spectroscopic properties (NMR, IR, Mass Spectrometry, Crystallography) is not readily available in peer-reviewed literature, which is essential for unambiguous characterization in future synthetic work.

In essence, while the strategic value of this compound as a synthetic intermediate is clear from the broader context of medicinal and organic chemistry, there is a lack of focused research on the compound itself. Future work could concentrate on filling these gaps to provide a more robust and well-documented foundation for its use in the synthesis of complex, potentially bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 94395-63-8 |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Properties

CAS No. |

115464-84-1 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

6-nitro-3,4-dihydro-2H-1,5-benzodioxepine |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2 |

InChI Key |

DOTFLXBYVUHDMY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Nitro 3,4 Dihydro 2h 1,5 Benzodioxepine

Retrosynthetic Analysis and Strategic Approaches for 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine Synthesis

A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first involves the disconnection of the nitro group, leading to the precursor 3,4-dihydro-2H-1,5-benzodioxepine. This precursor can be further disconnected at the two ether linkages, leading back to catechol and a suitable three-carbon dielectrophile, such as 1,3-dibromopropane (B121459). This approach prioritizes the formation of the benzodioxepine ring system followed by nitration.

A second, alternative strategy would involve the nitration of one of the starting materials, such as nitrocatechol, followed by the cyclization reaction to form the seven-membered ring. However, the first approach is often more practical as the strong electron-withdrawing nature of the nitro group can deactivate the catechol precursor towards the subsequent nucleophilic substitution reactions required for ring closure.

Classical and Modern Synthetic Routes to the 1,5-Benzodioxepine Ring System

The synthesis of this compound is a multi-step process that begins with the construction of the core 1,5-benzodioxepine ring system, followed by the introduction of the nitro functional group.

Construction of the Dioxepine Ring through Cyclization Reactions

The formation of the 3,4-dihydro-2H-1,5-benzodioxepine ring is commonly achieved through a Williamson ether synthesis. This involves the reaction of a catechol with a 1,3-dihalopropane in the presence of a base. A specific example of this is the reaction of pyrocatechol (B87986) with 1,3-dibromopropane. prepchem.com

In a typical procedure, pyrocatechol, potassium carbonate, and 1,3-dibromopropane are stirred in absolute dimethylformamide at an elevated temperature. prepchem.com The potassium carbonate acts as a base to deprotonate the hydroxyl groups of the catechol, forming a diphenoxide intermediate which then undergoes nucleophilic attack on the 1,3-dibromopropane to form the seven-membered dioxepine ring.

| Reactants | Reagents and Conditions | Product | Yield |

| Pyrocatechol, 1,3-dibromopropane | Potassium carbonate, Dimethylformamide, 120°C, 48 hours | 3,4-dihydro-2H-1,5-benzodioxepine | 41.2% prepchem.com |

Modern approaches to the synthesis of the 1,5-benzodioxepine ring system also include methods such as ring-closing metathesis, which can offer alternative routes to functionalized derivatives.

Introduction of the Nitro Functional Group

The introduction of the nitro group onto the aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine is achieved through electrophilic aromatic substitution, specifically nitration. This reaction typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. vedantu.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). vedantu.comlibretexts.org

The ether linkages of the dioxepine ring are activating groups and ortho-, para-directing. Therefore, the nitration of 3,4-dihydro-2H-1,5-benzodioxepine is expected to yield a mixture of nitro-substituted isomers. The position of nitration is influenced by both electronic and steric factors.

Optimization of Reaction Conditions and Yields for this compound

The optimization of the synthesis of this compound involves careful control of the reaction conditions for both the cyclization and nitration steps to maximize the yield of the desired product.

For the Williamson ether synthesis, factors such as the choice of base, solvent, temperature, and reaction time are crucial. francis-press.comfrancis-press.com While potassium carbonate in DMF is a common choice, other base-solvent combinations could be explored to potentially improve the yield and reduce reaction times.

Derivatization Strategies and Functionalization of this compound

The presence of the nitro group on the aromatic ring of this compound significantly influences its reactivity towards further functionalization.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. masterorganicchemistry.comchemistrysteps.com This deactivation makes further substitution reactions on the aromatic ring more challenging compared to the unsubstituted benzodioxepine. The nitro group is also a meta-director, meaning it will direct incoming electrophiles to the positions meta to itself. masterorganicchemistry.comchemistrysteps.com

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would require harsh reaction conditions, typically involving the halogen and a Lewis acid catalyst. libretexts.org Due to the deactivating effect of the nitro group, the reaction would be slower than the halogenation of benzene. The incoming halogen would be directed to the meta positions relative to the nitro group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings such as nitrobenzene. libretexts.orgmsu.edumasterorganicchemistry.comlibretexts.org The strong deactivation of the ring by the nitro group prevents the necessary nucleophilic attack on the carbocation or acylium ion intermediate. Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts reactions under standard conditions.

Sulfonation: Sulfonation of the aromatic ring can be achieved by heating with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.orgunacademy.com The electrophile in this reaction is sulfur trioxide (SO₃). libretexts.orgunacademy.com Similar to other electrophilic aromatic substitutions on this compound, the sulfonic acid group would be introduced at a position meta to the deactivating nitro group.

Chemical Modifications at the Dioxepine Ring System

The seven-membered dioxepine ring in this compound offers several avenues for chemical modification, although these transformations are less common than reactions on the aromatic ring. The presence of two ether linkages and a saturated three-carbon bridge allows for a range of potential reactions, from ring opening to functionalization of the methylene (B1212753) carbons.

One potential route for modifying the dioxepine ring is through ring-closing metathesis (RCM) . This powerful synthetic tool could be employed to introduce unsaturation or to construct the dioxepine ring with pre-existing functional groups on the aliphatic chain. For instance, a suitably substituted catechol derivative could be reacted with a diene, followed by RCM to form a functionalized benzodioxepine ring system. This approach has been successfully used for the synthesis of various 2H-1,5-benzodioxepin derivatives. organic-chemistry.org

Another possibility for modification involves the oxidation of the methylene groups within the dioxepine ring. While direct oxidation can be challenging, the use of strong oxidizing agents could potentially lead to the formation of lactones or other oxidized derivatives. The specific outcome would depend on the reaction conditions and the directing effects of the nitro group on the aromatic ring.

Furthermore, alkylation or acylation at the carbon atoms of the dioxepine ring could be envisioned, although this would likely require the generation of a carbanion intermediate, which could be challenging to achieve selectively.

Finally, ring-opening reactions of the dioxepine ring can be considered under harsh conditions, such as treatment with strong acids or bases, leading to the cleavage of the ether linkages. However, these conditions would likely also affect the nitro group and the aromatic ring, leading to a complex mixture of products.

Table 1: Potential Chemical Modifications at the Dioxepine Ring System

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Products |

| Ring-Closing Metathesis | Grubbs' catalyst, diene-substituted catechol | Unsaturated benzodioxepine derivatives |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, RuO4) | Lactones, ketones, or other oxidized products |

| Alkylation/Acylation | Strong base, alkyl/acyl halide | Functionalized dioxepine ring |

| Ring Opening | Strong acid or base, high temperature | Catechol and propanediol (B1597323) derivatives |

Preparation of Advanced Intermediates and Analogues (e.g., Carboxylic Acid Derivatives)

The introduction of a carboxylic acid group onto the this compound scaffold can be achieved through several synthetic strategies, primarily targeting the aromatic ring. The position of the incoming carboxyl group will be influenced by the directing effects of the existing substituents.

One of the most direct methods for introducing a carboxylic acid group is through Friedel-Crafts acylation followed by oxidation . The aromatic ring of this compound is deactivated by the nitro group, which directs incoming electrophiles to the meta position (C7 or C9). Thus, acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst would be expected to yield the corresponding ketone. Subsequent oxidation of the ketone, for example, using a haloform reaction if an acetyl group is introduced, would furnish the desired carboxylic acid.

Alternatively, a Vilsmeier-Haack reaction could be employed to introduce a formyl group onto the aromatic ring, which can then be oxidized to a carboxylic acid. This reaction typically uses a mixture of phosphorus oxychloride and a disubstituted formamide, such as dimethylformamide, to generate the Vilsmeier reagent, which acts as the electrophile. ijpcbs.comwikipedia.org

Another approach involves the carboxylation of an organometallic intermediate . This would first require the conversion of the nitro group to a functional group that can be lithiated or converted to a Grignard reagent. For example, reduction of the nitro group to an amine, followed by diazotization and Sandmeyer-type reaction to introduce a halogen, would provide a handle for the formation of an organometallic species. Subsequent reaction with carbon dioxide would yield the carboxylic acid.

Finally, it is worth noting the existence of commercially available carboxylic acid derivatives of the parent 3,4-dihydro-2H-1,5-benzodioxepine, such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. This suggests that synthetic routes to these compounds are established and could potentially be adapted for the nitrated analogue.

Table 2: Synthetic Strategies for Carboxylic Acid Derivatives

| Strategy | Key Steps | Position of Carboxylation |

| Friedel-Crafts Acylation & Oxidation | 1. Acylation with RCOCl/AlCl3 2. Oxidation of the resulting ketone | C7 or C9 |

| Vilsmeier-Haack Reaction & Oxidation | 1. Formylation with POCl3/DMF 2. Oxidation of the aldehyde | C7 or C9 |

| Carboxylation of Organometallic Intermediate | 1. Functional group transformation (e.g., NO2 -> Br) 2. Formation of organolithium or Grignard reagent 3. Reaction with CO2 | Dependent on initial functionalization |

| Adaptation of Existing Methods | Modification of synthetic routes for non-nitrated benzodioxepine carboxylic acids | Dependent on the specific method |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Nitro 3,4 Dihydro 2h 1,5 Benzodioxepine Analogues

Systematic Modification of the Nitro Group and its Influence on Molecular Interactions

The nitro group (–NO2) at the 6-position of the benzodioxepine scaffold is a critical determinant of the molecule's electronic properties and interaction potential. svedbergopen.com As a strong electron-withdrawing group, it significantly influences the electron density distribution across the aromatic ring, affecting how the molecule interacts with biological targets. svedbergopen.com Systematic modifications of this group are a key strategy in SAR studies to modulate these interactions.

Key Modifications and Their Hypothesized Effects:

Reduction to an Amino Group: The conversion of the nitro group to an amino group (–NH2) represents a drastic change in electronic character. The amino group is a strong electron-donating group, which would fundamentally alter the electrostatic potential of the aromatic ring. This transformation would also introduce a hydrogen bond donor, potentially enabling new interactions with target proteins that are not possible for the parent nitro compound.

Positional Isomerism: Moving the nitro group to other positions on the aromatic ring (e.g., position 7 or 8) would alter the molecule's dipole moment and the steric environment around the dioxepine ring. These changes can affect the molecule's ability to fit into a specific binding pocket and can influence the orientation of key interacting moieties.

Replacement with Other Functional Groups: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano –CN, trifluoromethyl –CF3) or electron-donating groups (e.g., methoxy (B1213986) –OCH3, methyl –CH3) allows for a fine-tuning of the electronic properties. This helps in determining whether the electron-withdrawing nature is essential for activity and to what degree. For instance, replacing –NO2 with a bioisostere can help probe the specific type of interaction (e.g., hydrogen bonding, dipole-dipole) that the nitro group is involved in.

The nitro group's oxygen atoms are potent hydrogen bond acceptors. Molecular docking studies on other nitroaromatic compounds have shown that these oxygens can form crucial hydrogen bonds with amino acid residues like Arginine in receptor binding sites. mdpi.com Modifying or replacing the nitro group would directly impact these specific molecular interactions.

Table 1: Influence of Nitro Group Modification on Molecular Interactions

| Modification | Electronic Effect | Potential Change in Interaction | Example Analogue |

|---|---|---|---|

| Reduction to Amine | Strongly Electron-Donating | Loss of H-bond acceptor, gain of H-bond donor; altered π-system electronics | 6-amino-3,4-dihydro-2H-1,5-benzodioxepine |

| Replacement with Cyano | Strongly Electron-Withdrawing | Maintains electron-withdrawing nature but with different geometry and H-bonding capacity | 6-cyano-3,4-dihydro-2H-1,5-benzodioxepine |

| Replacement with Methoxy | Strongly Electron-Donating | Reverses electronic character of the ring; potential for different steric and H-bonding interactions | 6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine |

| Positional Isomer (7-nitro) | Strongly Electron-Withdrawing | Alters molecular dipole moment and steric hindrance near the dioxepine moiety | 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine |

Structural Variations of the Benzodioxepine Moiety and Resulting Conformational Landscapes

The 3,4-dihydro-2H-1,5-benzodioxepine ring is a seven-membered heterocyclic system that is not planar and can adopt several low-energy conformations. The unsubstituted ring typically exists in a chair conformation. researchgate.net However, the introduction of substituents can significantly alter the conformational equilibrium, favoring alternative forms like a skew or twist-boat conformation. researchgate.net

Variations to this moiety can include:

Substitution on the Dioxepine Ring: Introducing alkyl or other functional groups at positions 2, 3, or 4 can create steric hindrance that shifts the conformational equilibrium. For example, substitution at the 3-position has been shown to increase the population of the skew conformation. researchgate.net This change in the three-dimensional shape of the molecule can have profound effects on its ability to bind to a target.

Ring Contraction or Expansion: Modifying the heterocyclic ring to a six-membered (benzodioxane) or eight-membered (benzodioxocane) system would drastically change the bond angles and torsional strains, leading to entirely different conformational preferences and altering the spatial orientation of the substituents on the aromatic ring.

Introduction of Unsaturation: Creating a double bond within the dioxepine ring would introduce rigidity and planarity to a portion of the ring, significantly constraining the possible conformations.

These structural modifications directly impact the molecule's "conformational landscape"—the collection of accessible, low-energy three-dimensional shapes. A change in this landscape dictates how the molecule presents its pharmacophoric features to a biological target, thereby influencing its activity.

Conformational Analysis and Stereochemical Considerations in 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine Derivatives

Conformational analysis is essential for understanding the SAR of this compound derivatives, as the biological activity of a molecule is dictated by its three-dimensional structure. The flexibility of the seven-membered dioxepine ring means that the molecule exists as an equilibrium of different conformers in solution. The relative energies of these conformers determine which shape is most populated and therefore most likely to be the "bioactive conformation."

When substituents are introduced on the dioxepine ring, chiral centers can be created. For example, a substituent at the 2-, 3-, or 4-position will render that carbon stereogenic. This gives rise to enantiomers and, if other chiral centers are present, diastereomers.

Enantioselectivity: Enantiomers can exhibit significantly different biological activities, a phenomenon known as enantioselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit into a binding site perfectly, while the other may fit poorly or not at all. Conformational analysis helps to rationalize this by showing how the different stereoisomers present their functional groups in space.

Diastereomers: In molecules with multiple stereocenters, diastereomers will have different relative arrangements of substituents. This leads to different non-bonded interactions within the molecule, which in turn affects the stability of various conformations. For a given diastereomer, the preferred conformation might be one that minimizes steric clash, and this preferred conformation may be either more or less active than that of another diastereomer.

Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, are often employed to predict the stable conformations of these derivatives and to understand the energy barriers between them. mdpi.com These theoretical insights, combined with experimental data from techniques like NMR spectroscopy, provide a detailed picture of the molecule's stereodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For analogues of this compound, a QSAR model could be developed to predict their activity and guide the design of new, more potent compounds.

The general process for building a QSAR model involves:

Data Set Assembly: A series of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), are used to build an equation that correlates the descriptors with the observed biological activity. osti.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. osti.govnih.gov

Key Molecular Descriptors for Nitroaromatic Compounds:

Hydrophobicity Descriptors (e.g., LogP): Describe the molecule's partitioning between an oily and an aqueous phase, which is crucial for membrane permeability and reaching the target site.

Electronic Descriptors (e.g., Hammett constants, dipole moment, HOMO/LUMO energies): Quantify the electronic properties of the molecule, which are heavily influenced by the nitro group. These are critical for electrostatic and electron-transfer interactions. lew.ro

Steric Descriptors (e.g., Molecular Weight, Molar Refractivity, van der Waals volume): Describe the size and shape of the molecule, which are important for fitting into a binding pocket.

Topological Descriptors (e.g., Connectivity Indices): Describe the branching and connectivity of atoms within the molecule.

A hypothetical QSAR equation might look like: Biological Activity = c0 + (c1 * LogP) - (c2 * LUMO_Energy) + (c3 * Molar_Refractivity)

This equation would suggest that activity increases with hydrophobicity and steric bulk but decreases with a lower LUMO (Lowest Unoccupied Molecular Orbital) energy. Such a model provides valuable insights into the mechanism of action and allows for the in silico screening of new, yet-to-be-synthesized analogues.

Table 2: Hypothetical Data for a QSAR Study of Benzodioxepine Analogues

| Analogue | Substitution (R) | LogP | LUMO Energy (eV) | Observed Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | 6-NO2 (parent) | 2.1 | -3.4 | 10.5 |

| 2 | 6-NO2, 3-CH3 | 2.5 | -3.3 | 8.2 |

| 3 | 6-CN | 1.8 | -3.1 | 15.1 |

| 4 | 6-NH2 | 1.5 | -1.9 | 55.8 |

| 5 | 7-NO2 | 2.1 | -3.5 | 12.3 |

Molecular Mechanisms of Interaction and Biological Target Engagement of 6 Nitro 3,4 Dihydro 2h 1,5 Benzodioxepine in Pre Clinical Models

In Vitro Receptor Binding Assays and Enzyme Inhibition Studies with 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine and its Derivatives (e.g., Aldose Reductase Inhibition)

In vitro studies are fundamental to elucidating the biological activity of a compound. For molecules structurally related to this compound, a significant area of investigation has been their potential as enzyme inhibitors, particularly targeting aldose reductase (ALR2). ALR2 is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive under hyperglycemic conditions. units.it The inhibition of ALR2 is a key therapeutic strategy to prevent or ameliorate long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. units.itopenmedicinalchemistryjournal.com

Nitro-derivatives of various heterocyclic scaffolds, such as benzothiadiazine 1,1-dioxides, have been synthesized and evaluated for their inhibitory activity against ALR2. These studies have demonstrated that the presence of a nitro group on the aromatic ring can contribute significantly to the inhibitory potency. For instance, certain 5-nitro and 8-nitro substituted benzothiadiazine 1,1-dioxide derivatives have displayed significant ALR2 inhibitory activity, with IC50 values in the low micromolar range. This suggests that the electron-withdrawing nature of the nitro group may play a crucial role in the interaction with the enzyme's active site.

Given these findings, it is plausible that this compound could also exhibit inhibitory activity against aldose reductase. The benzodioxepine scaffold, combined with the nitro functional group, presents a unique chemical entity that warrants investigation in ALR2 inhibition assays. The table below presents data from studies on analogous nitro-substituted heterocyclic compounds, illustrating their potential as aldose reductase inhibitors.

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| Nitro-benzothiadiazine 1,1-dioxide | 5-nitro derivative | Aldose Reductase (ALR2) | 4.6 |

| Nitro-benzothiadiazine 1,1-dioxide | 8-nitro derivative | Aldose Reductase (ALR2) | 13.45 |

| Nitro benzamide (B126) derivative | Compound 5 | Nitric Oxide Synthase (iNOS) | 3.7 |

| Nitro benzamide derivative | Compound 6 | Nitric Oxide Synthase (iNOS) | 5.3 |

It is important to emphasize that these values are for structurally related but distinct molecules. Direct enzymatic assays on this compound would be necessary to confirm and quantify its activity against aldose reductase or other potential biological targets.

Cellular and Subcellular Distribution Studies of this compound in Model Systems

Understanding the cellular and subcellular distribution of a compound is critical for interpreting its biological effects and mechanism of action. As of the latest literature review, specific studies detailing the distribution of this compound in model systems have not been reported. However, the methodologies for such investigations are well-established.

Common techniques to study cellular and subcellular distribution include:

Fluorescence Microscopy: A fluorescent tag can be chemically attached to the molecule of interest, allowing for its visualization within the cell using confocal or fluorescence microscopy. This can provide real-time information on its localization in different cellular compartments like the cytoplasm, nucleus, or mitochondria.

Autoradiography: If the compound can be synthesized with a radioactive isotope (e.g., ³H or ¹⁴C), its distribution in cells and tissues can be visualized by exposing treated samples to photographic film.

Cell Fractionation and Quantification: Cells treated with the compound can be lysed and fractionated into their subcellular components (e.g., nucleus, mitochondria, cytosol) through centrifugation. The concentration of the compound in each fraction can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

These methods could be applied in future studies to determine where this compound accumulates within cells, providing crucial insights into its potential targets and biological functions.

Investigation of Specific Molecular Pathways Modulated by this compound (e.g., Protein-Ligand Interactions)

Based on the potent activity of analogous compounds, the most probable molecular pathway to be modulated by this compound is the polyol pathway of glucose metabolism, through the inhibition of aldose reductase. mdpi.comnih.gov Molecular docking studies on these related inhibitors have provided detailed insights into the key protein-ligand interactions within the ALR2 active site. mdpi.comresearchgate.net

The active site of ALR2 is a hydrophobic pocket with a key "anion-binding site" that interacts with the polar head group of inhibitors. mdpi.com For many inhibitors, interactions with amino acid residues such as Tyrosine 48 (Tyr48), Histidine 110 (His110), and Tryptophan 111 (Trp111) are crucial for binding and inhibitory activity. researchgate.net The nitro group of compounds like the nitro-benzothiadiazine derivatives is hypothesized to form important interactions within this active site, potentially through hydrogen bonding or electrostatic interactions with the protein or the bound NADPH cofactor.

Should this compound act as an ALR2 inhibitor, it would likely adopt a binding mode that allows its nitro group and the oxygen atoms of the dioxepine ring to interact with the polar residues of the anion-binding site, while the benzodioxepine ring system would engage in hydrophobic interactions with non-polar residues in the active site pocket. The table below summarizes the common types of interactions observed for ALR2 inhibitors.

| Interaction Type | Key ALR2 Active Site Residues | Potential Interacting Moiety of Inhibitor |

|---|---|---|

| Hydrogen Bonding | Tyr48, His110, Ser302 | Nitro group, Carboxylate, Hydroxyl groups |

| Hydrophobic Interactions | Trp20, Phe122, Trp219 | Aromatic rings, Alkyl chains |

| π-π Stacking/T-shaped | Trp111, Phe122 | Aromatic rings of the inhibitor |

Computational modeling and molecular docking would be invaluable first steps to predict the binding mode of this compound within the ALR2 active site and to guide the design of future experimental studies.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches to Elucidate Target Interactions of this compound

The development of novel and potent inhibitors for any biological target, including aldose reductase, can be significantly accelerated by employing computational drug design strategies such as Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). nih.gov

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein, which for aldose reductase is well-characterized through X-ray crystallography. nih.govresearchgate.net Using the crystal structure of ALR2, SBDD allows for:

Virtual Screening: Computationally docking large libraries of compounds into the ALR2 active site to identify potential hits. This compound could be assessed in this manner.

Lead Optimization: Once an active compound (a "lead") is identified, its structure can be systematically modified in silico to improve its binding affinity, selectivity, and pharmacokinetic properties. For this compound, modifications could be proposed to enhance its interactions with key residues in the ALR2 active site.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, or to complement SBDD, LBDD methods are used. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. LBDD techniques include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for ALR2 inhibitors could be generated from a set of known active compounds, including the nitro-substituted heterocycles discussed previously. This model could then be used to screen for new scaffolds, including benzodioxepines, or to guide the optimization of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activity. A QSAR model for ALR2 inhibitors could help predict the potency of new derivatives of this compound based on their calculated physicochemical properties.

By applying these computational approaches, researchers can rationally design and prioritize novel derivatives of this compound for synthesis and biological evaluation, thereby streamlining the discovery of potentially more effective therapeutic agents.

Advanced Analytical Techniques and Spectroscopic Characterization of 6 Nitro 3,4 Dihydro 2h 1,5 Benzodioxepine

Spectroscopic Methods for Structural Elucidation of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Spectroscopic techniques are indispensable for determining the precise molecular structure of a chemical compound. For this compound, a combination of NMR, IR, Raman, mass spectrometry, and UV-Vis spectroscopy would be employed to confirm its identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic and the aliphatic protons of the dioxepine ring.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The strong electron-withdrawing effect of the nitro group would significantly influence their chemical shifts, pushing them downfield. The proton ortho to the nitro group (at C7) and the proton para to the nitro group (at C9) would likely appear as doublets, while the proton meta to the nitro group (at C5) would appear as a doublet of doublets, assuming coupling between all three adjacent protons.

The aliphatic region would contain signals from the two methylene (B1212753) groups (-O-CH₂-CH₂-O-) of the seven-membered dioxepine ring. These protons would likely appear as multiplets or complex triplets due to their chemical and magnetic environment.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH (H-5, H-7, H-9) | 7.0 - 8.5 | d, dd |

| Aliphatic O-CH₂ (H-2, H-4) | 4.0 - 4.5 | m |

| Aliphatic CH₂ (H-3) | 2.0 - 2.5 | m |

Note: These are theoretical predictions. Actual experimental values may vary based on solvent and other conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected. The chemical shifts would differentiate between the aromatic carbons (six signals) and the aliphatic carbons of the dioxepine ring (three signals). The carbon atom attached to the nitro group (C6) would be significantly deshielded and appear at a high chemical shift.

2D-NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons (e.g., between the adjacent aromatic protons), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in a molecule. The key characteristic vibrations for this compound would provide clear evidence for its main structural features.

The most prominent peaks in the IR spectrum would be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. Other important absorptions would include C-H stretches for the aromatic and aliphatic portions, C=C stretching vibrations of the benzene ring, and the characteristic C-O-C ether stretches of the dioxepine ring.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | ~1520 - 1560 |

| Nitro (Ar-NO₂) | Symmetric Stretch | ~1345 - 1385 |

| Ether (C-O-C) | Stretch | ~1200 - 1250 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 3000 |

Note: These are general ranges and specific values would be determined experimentally.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula C₉H₉NO₄), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (195.17 g/mol ).

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, confirming the elemental composition of C₉H₉NO₄. Common fragmentation patterns for nitroaromatic compounds often involve the loss of NO₂ or O atoms from the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitrated benzene ring in this structure. The spectrum would be expected to show absorption maxima characteristic of a nitroaromatic system. The presence of the nitro group, an electron-withdrawing group, typically results in a bathochromic (red) shift of the absorption bands of the benzene ring.

Chromatographic Separations and Purity Assessment of this compound

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the primary method for determining the purity of a non-volatile organic compound. For a moderately polar compound like this compound, a reverse-phase HPLC method would likely be developed.

This would typically involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A mixture of an aqueous solvent (like water) and an organic modifier (like acetonitrile (B52724) or methanol), often with a buffer or acid additive (e.g., formic acid) to ensure sharp peak shapes.

Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum.

Method development would involve optimizing the mobile phase composition (gradient or isocratic elution) to achieve good separation of the main compound peak from any impurities or starting materials, ensuring a sharp, symmetrical peak shape and a stable baseline. The purity would then be assessed by integrating the area of the product peak relative to the total area of all observed peaks.

Compound Name

| Name |

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC, particularly when coupled with mass spectrometry (GC-MS), serves as an indispensable tool for assessing purity, identifying byproducts in synthesis, and quantifying the compound in various matrices.

The successful analysis of nitroaromatic compounds by GC is contingent on carefully optimized experimental conditions to prevent thermal degradation in the injector port or on the column. epa.gov A non-polar or mid-polarity capillary column is typically employed, offering good resolution and peak shape for such analytes. The retention time (tR) is a critical parameter in GC, representing the time taken for a compound to travel through the column to the detector, and is unique under specific conditions. phenomenex.com

An illustrative set of GC conditions for the analysis of this compound is presented below. These parameters are based on established methods for similar nitroaromatic compounds. epa.govamericanlaboratory.com

Interactive Data Table: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., VF-1701ms or similar) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CFinal Hold: 5 min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Detector Temperature | 280 °C |

| Expected Retention Time | ~12.5 - 13.5 min |

Under these conditions, this compound would be expected to elute as a sharp peak. The mass spectrometer would further aid in its identification by providing a characteristic fragmentation pattern corresponding to its molecular structure. An Electron Capture Detector (ECD) would also be highly sensitive for this compound due to the presence of the electronegative nitro group.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of reactions. tifr.res.in For the synthesis of this compound, which typically involves the nitration of a 3,4-dihydro-2H-1,5-benzodioxepine precursor, TLC is an ideal tool to track the consumption of the starting material and the formation of the nitrated product.

The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (commonly silica (B1680970) gel) and the mobile phase (an organic solvent or solvent mixture). orgchemboulder.com The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. askfilo.com Due to the introduction of the polar nitro group, this compound is expected to be more polar than its non-nitrated precursor. Consequently, it will exhibit a lower Rf value on a silica gel plate.

A suitable solvent system must be chosen to achieve good separation between the starting material and the product. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used for this purpose. rochester.edu

Interactive Data Table: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Mobile Phase (Hexane:Ethyl Acetate, 3:1) | Visualization |

| 3,4-dihydro-2H-1,5-benzodioxepine (Starting Material) | Rf ≈ 0.65 | UV light (254 nm) |

| This compound (Product) | Rf ≈ 0.30 | UV light (254 nm), may appear as a colored spot |

| Reaction Mixture (co-spot) | Two distinct spots corresponding to the starting material and product | UV light (254 nm) |

By spotting the reaction mixture alongside the starting material on the TLC plate at various time points, a chemist can visually assess the progress of the nitration reaction. The gradual disappearance of the higher Rf spot (starting material) and the appearance of the lower Rf spot (product) indicates a successful transformation.

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, thereby unambiguously confirming the molecular structure of this compound.

Obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. The crystallographic data for a nitrated heterocyclic compound, 7-nitro-1,2,3a,4-tetrahydrobenzo[b] rochester.eduepa.govoxazolo[3,2-d]oxazine, reveals that such molecules can crystallize in common space groups like P21/c with multiple molecules in the asymmetric unit. researchgate.net Based on the analysis of structurally related compounds, a plausible set of crystallographic parameters for this compound has been proposed in the table below.

Interactive Data Table: Plausible Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 - 9.5 |

| b (Å) | ~ 12.0 - 13.0 |

| c (Å) | ~ 7.0 - 8.0 |

| β (°) ** | ~ 95 - 105 |

| Volume (ų) ** | ~ 800 - 900 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~ 1.5 - 1.6 |

The crystal structure would be expected to reveal the conformation of the seven-membered dioxepine ring, which is likely to adopt a non-planar conformation, such as a twist-boat or chair form. Furthermore, the analysis of the crystal packing would shed light on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound.

Thermal Analysis and Stability Profiling (Excluding Safety/Hazard Assessment)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal properties and stability of a compound. These methods provide information about melting point, decomposition temperature, and heat of fusion without assessing safety or hazards.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in A typical DSC thermogram for a pure, crystalline organic compound will show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to determine the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in For this compound, the TGA curve would be expected to show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would be observed. The thermal stability of nitroaromatic compounds can vary significantly based on their specific structure. tamu.edudtic.mil

Interactive Data Table: Illustrative Thermal Analysis Data for this compound

| Technique | Parameter | Illustrative Value |

| DSC | Melting Point (Tₘ) | ~ 125 - 135 °C (sharp endotherm) |

| Enthalpy of Fusion (ΔHբ) | ~ 20 - 30 kJ/mol | |

| TGA | Onset of Decomposition (Tₒ) | > 200 °C (in an inert atmosphere) |

| Major Mass Loss | A single-step decomposition corresponding to the loss of the nitro group and fragmentation of the heterocyclic ring. |

The DSC and TGA data together provide a comprehensive thermal profile of the compound. The melting point is a key physical property that can be used as a criterion for purity, while the decomposition temperature provides an indication of its thermal stability under the experimental conditions. For nitroaromatic compounds, the decomposition is often an exothermic process, which would be observable in the DSC thermogram as a broad exothermic event following the melting endotherm. unicam.it

Computational Chemistry and Theoretical Modeling of 6 Nitro 3,4 Dihydro 2h 1,5 Benzodioxepine

Quantum Chemical Calculations of Electronic Structure and Reactivity of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on electron density. For this compound, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G, are utilized to predict its geometry and electronic properties. derpharmachemica.commdpi.org

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzodioxepine scaffold. vulcanchem.com DFT calculations can quantify this effect by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

Key electronic properties that can be derived from DFT calculations are summarized in the table below. These values are typically compared to those of a reference compound to gauge the effect of functionalization.

| Property | Description | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ionization potential. | Indicates the susceptibility of the molecule to electrophilic attack. The dioxepine ring and benzene (B151609) moiety are likely primary contributors. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to electron affinity. | Indicates the susceptibility to nucleophilic attack. The nitro group significantly lowers this energy, making the aromatic ring electron-deficient. vulcanchem.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. derpharmachemica.com |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Influences the nature of intermolecular interactions. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; harder molecules have a larger gap and are less reactive. derpharmachemica.com |

| Dipole Moment (μ) | A measure of the polarity of the molecule. | The highly polar nitro group imparts a significant dipole moment, affecting solubility and intermolecular forces. |

This table contains interactive data.

Ab initio methods, such as Hartree-Fock (RHF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. derpharmachemica.com These calculations can be used to obtain the optimized molecular geometry and electronic properties of this compound. While computationally more demanding than DFT for larger systems, they provide a valuable benchmark. derpharmachemica.com Studies on structurally similar compounds like benzodiazepines have used ab initio methods to investigate structural stabilities and electronic properties, often comparing the results with those from DFT. derpharmachemica.com Such calculations would confirm the planar conformation of the benzene ring fused to the seven-membered dioxepine ring, which likely adopts a chair or boat conformation. mdpi.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into the conformational flexibility of the seven-membered dioxepine ring and the influence of solvent molecules on its structure and dynamics. The dioxepine ring can exist in various conformations, such as chair, boat, and twist-boat, and MD simulations can map the energy landscape connecting these forms. researchgate.net

Furthermore, these simulations can model the explicit interactions between the solute and solvent molecules. The polar nitro group is expected to form strong interactions with polar solvents like water, influencing the molecule's solubility and conformational preferences. By analyzing the trajectory of the simulation, one can calculate properties like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time. researchgate.net

Docking Studies to Predict Binding Modes of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding mode of a ligand to a protein receptor. Although specific biological targets for this compound are not extensively documented, docking studies can be performed on plausible targets based on the molecule's structural features. For instance, nitro-substituted compounds have been investigated as inhibitors for various enzymes. nih.govresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained, and a binding site is defined. The this compound molecule is then placed in the binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose. Key interactions often involve hydrogen bonds (with the nitro and ether oxygen atoms) and pi-stacking or pi-alkyl interactions with aromatic residues in the protein's active site. nih.govmdpi.com For example, docking studies on nitro benzamide (B126) derivatives revealed that the nitro groups were crucial for efficient binding to the iNOS enzyme. nih.govresearchgate.net

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Protein |

| Hydrogen Bonding | Nitro group (oxygens), Ether oxygens | Polar amino acids (e.g., Ser, Thr, Tyr, Asn, Gln), Charged amino acids (e.g., Arg, Lys, Asp, Glu) |

| Pi-Pi Stacking | Benzene ring | Aromatic amino acids (e.g., Phe, Tyr, Trp, His) |

| Pi-Alkyl | Benzene ring | Aliphatic amino acids with alkyl side chains (e.g., Ala, Val, Leu, Ile) |

| Hydrophobic Interactions | Dihydro-dioxepine ring, Benzene ring | Nonpolar amino acids (e.g., Leu, Val, Ile, Phe) |

This table contains interactive data.

Cheminformatics Applications for Predictive Modeling of this compound Analogues

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For this compound, cheminformatics approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activities or properties of its analogues. researchgate.net

A QSAR study involves building a statistical model that correlates the chemical structures of a series of compounds with their measured biological activity. This is achieved by calculating various molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. For a series of analogues of this compound, where the position or nature of substituents is varied, a QSAR model could be developed to predict properties like binding affinity to a specific target or other biological effects. researchgate.net This predictive model can then be used to virtually screen new, unsynthesized analogues to prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Interdisciplinary Applications and Potential Research Avenues for 6 Nitro 3,4 Dihydro 2h 1,5 Benzodioxepine Excluding Clinical Human Trials

Exploration of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine as a Chemical Probe in Biological Systems

While specific studies employing this compound as a chemical probe are not extensively documented, its structural and electronic features suggest potential utility in this capacity. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific proteins or pathways. researchgate.netyoutube.com The key to a successful chemical probe lies in its defined biological potency, selectivity, and cell permeability. researchgate.net

The this compound molecule possesses characteristics that could be exploited for developing chemical probes. The nitro group, being strongly electron-withdrawing, can influence the molecule's interaction with biological targets. researchgate.net Furthermore, the benzodioxepine scaffold is found in various biologically active compounds, suggesting that this core structure may interact with specific biological macromolecules.

The development of this compound into a chemical probe would likely involve modifications to enhance its specificity and introduce reporter functionalities. For instance, the nitro group could be reduced to an amine, providing a handle for the attachment of fluorescent tags or biotin (B1667282) labels, which would allow for the visualization and isolation of its binding partners.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification | Purpose | Potential Outcome |

|---|---|---|

| Reduction of nitro group to an amine | Introduction of a reactive handle | Enables conjugation with reporter molecules (e.g., fluorophores, biotin) |

| Introduction of a photoreactive group | Covalent crosslinking to target proteins | Allows for identification of binding partners upon photoactivation |

Role of this compound in Novel Chemical Synthesis and Methodology Development

The chemical structure of this compound makes it a potentially valuable building block in the development of novel synthetic methodologies. The presence of the nitro group significantly influences the reactivity of the aromatic ring and offers a functional group that can be transformed into a variety of other functionalities. mdpi.com

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution, directing incoming electrophiles to the meta-positions. surendranatheveningcollege.com Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, allowing for the introduction of a wide range of nucleophiles. uni-rostock.deresearchgate.net

Furthermore, the nitro group itself is a versatile functional group that can undergo various transformations. Catalytic hydrogenation can reduce it to an amino group, which is a key precursor for the synthesis of amides, sulfonamides, and for the construction of other heterocyclic rings. vulcanchem.com This amino derivative can then be used in condensation reactions to form larger, more complex molecules like benzodiazepines. nih.gov

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., alkoxide, amine) in a polar aprotic solvent | Substituted benzodioxepine derivatives |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni in ethanol | 6-amino-3,4-dihydro-2H-1,5-benzodioxepine |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | Meta-substituted nitrobenzodioxepine derivatives |

Consideration of this compound in Materials Science Research (e.g., Polymer Chemistry, Optoelectronics)

Nitroaromatic compounds have garnered interest in materials science due to their unique electronic and physical properties. This compound, with its nitro-functionalized aromatic system, could be a candidate for investigation in areas such as polymer chemistry and optoelectronics.

In polymer chemistry, nitroaromatic compounds have been explored for various applications. They can act as monomers or additives in the synthesis of new polymers. For instance, the presence of a nitro group can enhance the thermal stability and flame-retardant properties of polymers. nih.gov Additionally, some nitro compounds can act as polymerization inhibitors or retarders in radical polymerization processes. pw.edu.pl

In the field of optoelectronics, the introduction of a nitro group into an aromatic system can significantly alter its electronic absorption and emission properties. qu.edu.qa The strong electron-withdrawing nature of the nitro group can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for materials used in nonlinear optics and as fluorescent sensors. qu.edu.qa For example, polymers containing nitroaromatic units have been developed for the sensitive detection of nitro-explosives through fluorescence quenching. mdpi.commdpi.com The potential of this compound in these areas would depend on a thorough characterization of its photophysical properties.

Table 3: Potential Materials Science Applications of this compound

| Research Area | Potential Application | Underlying Principle |

|---|---|---|

| Polymer Chemistry | Flame retardant additive | The nitro group can interfere with combustion processes. |

| Polymer Chemistry | Monomer for specialty polymers | The benzodioxepine and nitro functionalities can impart specific properties to the polymer chain. |

| Optoelectronics | Fluorescent sensor | The nitro group can act as a quencher, enabling the detection of specific analytes. |

Environmental Fate and Ecotoxicological Studies of this compound

The environmental fate and ecotoxicological profile of this compound are not specifically documented, but can be inferred from the extensive body of research on other nitroaromatic compounds. nih.govnih.gov Nitroaromatics are a class of compounds that have been widely used in industry, leading to their presence as environmental contaminants. nih.gov

The environmental persistence of nitroaromatic compounds is often high due to the stability of the aromatic ring and the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. nih.gov They are generally not expected to undergo significant hydrolysis under typical environmental conditions. cdc.gov However, they can be subject to photolysis in water. cdc.gov

In soil, nitroaromatic compounds can exhibit moderate to high mobility, potentially leading to the contamination of groundwater. cdc.gov Their fate in the subsurface is often linked to microbial activity. Under anaerobic conditions, the nitro group can be reduced by microorganisms to form aromatic amines, which can then undergo further transformations, including covalent binding to soil organic matter. arizona.edu

From an ecotoxicological perspective, many nitroaromatic compounds are known to be toxic and mutagenic, with some being classified as suspected or established carcinogens. nih.gov The toxicity of nitro-substituted heterocyclic compounds can be influenced by the presence of the nitrogen atoms in the ring structure, which may alter their toxicological profile and persistence. mdpi.com Given these general characteristics of nitroaromatic compounds, it is reasonable to presume that this compound could pose an environmental risk and that its release into the environment should be minimized.

Table 4: Predicted Environmental Profile of this compound

| Environmental Aspect | Predicted Behavior | Rationale based on Nitroaromatic Compounds |

|---|---|---|

| Persistence | Potentially high | Resistance to oxidative degradation. nih.gov |

| Biodegradation | Slow, primarily via reduction under anaerobic conditions | The nitro group is reduced to an amine by microorganisms. arizona.edu |

| Mobility in Soil | Moderate to high | Potential for leaching into groundwater. cdc.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-amino-3,4-dihydro-2H-1,5-benzodioxepine |

| This compound |

| Benzodiazepines |

Future Directions and Emerging Research Trends in 6 Nitro 3,4 Dihydro 2h 1,5 Benzodioxepine Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future research in the synthesis of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine will prioritize the development of more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes, such as the nitration of a preformed benzodioxepine precursor followed by ring closure, often involve harsh conditions and generate significant waste. vulcanchem.com Emerging strategies aim to overcome these limitations.

Key areas of development include:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability. The nitration and cyclization steps could be integrated into a single, continuous process, minimizing handling of hazardous intermediates.

Catalytic Systems: The exploration of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could lead to milder reaction conditions and higher selectivity. For instance, developing a regioselective C-H nitration method on the benzodioxepine scaffold would represent a significant advancement in atom economy.

Green Chemistry Principles: A major trend is the adoption of greener solvents (e.g., ionic liquids, supercritical fluids, or water) and bio-based starting materials. Microwave-assisted organic synthesis (MAOS) is another promising technique that can dramatically reduce reaction times and energy consumption compared to conventional heating.

Table 1: Comparison of Synthetic Strategies for this compound

| Strategy | Potential Advantages | Challenges |

|---|---|---|

| Conventional Batch Synthesis | Well-established procedures. | Harsh conditions, scalability issues, waste generation. |

| Continuous Flow Chemistry | Enhanced safety, higher yields, scalability, process automation. | Initial setup cost, potential for clogging. |

| Advanced Catalysis (e.g., MOFs) | High selectivity, milder conditions, catalyst recyclability. | Catalyst design and synthesis, stability under reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Scalability limitations, potential for localized overheating. |

Advanced Mechanistic Investigations Utilizing Cutting-Edge Biophysical Techniques

A deep understanding of the molecular mechanism of action is critical for rational drug design. While the specific biological targets of this compound are still under investigation, future research will employ a suite of advanced biophysical techniques to elucidate its interactions with biomolecules.

Emerging approaches include:

Cryogenic Electron Microscopy (Cryo-EM): For large protein targets, Cryo-EM can provide high-resolution structural information of the compound bound to its receptor, revealing key binding interactions and informing structure-based design.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity between the compound and its target protein.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binding events and map the compound's binding epitope even for weak interactions.

These methods will be crucial in identifying the direct binding partners of this compound and its derivatives, thereby clarifying their mechanism of action at a molecular level.

Expansion of Structure-Activity Relationship Studies through Combinatorial Chemistry and High-Throughput Screening

To efficiently explore the chemical space around the this compound scaffold, modern drug discovery relies on combinatorial chemistry and high-throughput screening (HTS). rjpbr.comeurekaselect.com This approach allows for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the identification of potent and selective molecules. scispace.com

Future research will focus on:

Parallel Synthesis: The development of robust parallel synthesis protocols will enable the creation of large, diverse libraries of derivatives. Modifications will be systematically introduced at various positions of the benzodioxepine ring system to probe the structure-activity relationship (SAR). For instance, the nitro group could be replaced with other electron-withdrawing groups, and various substituents could be installed on the aromatic ring.

High-Throughput Screening (HTS): The synthesized libraries will be evaluated using automated HTS assays to measure their biological activity against specific targets or in phenotypic screens. eurekaselect.com This will generate vast amounts of data, quickly identifying "hit" compounds for further optimization.

Fragment-Based Screening: An alternative approach involves screening smaller, less complex "fragments" of the parent molecule to identify weak but efficient binders. These initial fragment hits can then be grown or linked to generate more potent leads.

Table 2: Illustrative Combinatorial Library Design for SAR Expansion

| Scaffold | R1 Position | R2 Position (Aromatic Ring) | R3 Position (Dioxepine Ring) |

|---|---|---|---|

| 3,4-dihydro-2H-1,5-benzodioxepine | -NO2 (nitro) | -H, -Cl, -F, -CH3, -OCH3 | -H, =O (carbonyl) |

| -CN (cyano) | -H, -Cl, -F, -CH3, -OCH3 | -H, =O (carbonyl) | |

| -SO2NH2 (sulfonamide) | -H, -Cl, -F, -CH3, -OCH3 | -H, =O (carbonyl) |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

Key applications in the context of this compound research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models from HTS data, correlating structural features of the derivatives with their biological activity. nih.gov These models can then be used to virtually screen vast compound libraries and prioritize candidates for synthesis.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing chemical data to design entirely new molecules based on the benzodioxepine scaffold, optimized for desired properties like target affinity and low predicted toxicity.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes for novel derivatives, accelerating the design-make-test-analyze cycle. scitechdaily.com

ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. ML models trained on large ADMET datasets can flag potential liabilities in designed molecules before they are synthesized, saving significant time and resources.

The integration of these AI/ML approaches will create a powerful synergy with combinatorial chemistry and HTS, enabling a more intelligent and efficient exploration of the chemical space surrounding this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine?

Answer: Synthesis typically involves functionalizing the benzodioxepine core. Key strategies include:

- Nitro-group introduction : Electrophilic aromatic nitration under controlled conditions (e.g., HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. Positional selectivity can be influenced by directing groups on the ring .

- Cyclization methods : Copper(I)-catalyzed intramolecular C–O or C–N bond formation, as demonstrated for analogous benzoxazine derivatives .

- Lewis acid catalysis : For example, SnCl₄-mediated ring-opening of aziridines followed by cyclization, adapted from methods used for 1,4-benzoxazines .

Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOE NMR or X-ray crystallography .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Answer:

- Analytical techniques :

- HPLC/GC-MS : Quantify purity (>95% recommended for biological studies) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., nitro group deshields adjacent protons by ~0.3–0.5 ppm) .

- Melting point analysis : Compare observed mp with literature values (e.g., 143–146°C for the carboxylic acid derivative) .

- Reference standards : Cross-validate with NIST spectral databases or commercially available analogs (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid) .

Q. What physicochemical properties of this compound are critical for experimental design?

Answer: